molecular formula C14H23NO2 B14342688 N-Benzyl-2,2-diethoxy-N-methylethan-1-amine CAS No. 93721-14-3

N-Benzyl-2,2-diethoxy-N-methylethan-1-amine

Katalognummer: B14342688
CAS-Nummer: 93721-14-3
Molekulargewicht: 237.34 g/mol
InChI-Schlüssel: CBTNFFXKCHNPHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2,2-diethoxy-N-methylethan-1-amine is an organic compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 g/mol . It is a derivative of ethanamine, featuring a benzyl group and two ethoxy groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2,2-diethoxy-N-methylethan-1-amine typically involves the reaction of benzyl-methyl-amine with bromoacetaldehyde diethyl acetal . The reaction is carried out in the presence of sodium hydrogencarbonate at a temperature of 130°C for 8 hours . Another method involves the use of N,N-dimethyl-formamide and n-butyllithium, followed by a multistep reaction in hexane and ether at 25°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis routes mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2,2-diethoxy-N-methylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2,2-diethoxy-N-methylethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-Benzyl-2,2-diethoxy-N-methylethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, resulting in specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzyl-2,2-diethoxy-N-methylethan-1-amine is unique due to its specific combination of benzyl, ethoxy, and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

93721-14-3

Molekularformel

C14H23NO2

Molekulargewicht

237.34 g/mol

IUPAC-Name

N-benzyl-2,2-diethoxy-N-methylethanamine

InChI

InChI=1S/C14H23NO2/c1-4-16-14(17-5-2)12-15(3)11-13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3

InChI-Schlüssel

CBTNFFXKCHNPHI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CN(C)CC1=CC=CC=C1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.